molecular formula C16H13ClFN3OS B2747808 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide CAS No. 2034344-25-5

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide

Cat. No.: B2747808
CAS No.: 2034344-25-5
M. Wt: 349.81
InChI Key: VDBNDJXCTPGGET-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide is a synthetic organic compound that features a complex structure incorporating a pyrazole ring, a thiophene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Thiophene Ring Introduction: The thiophene ring is often introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Benzamide Formation: The benzamide moiety is formed by reacting 2-chloro-6-fluorobenzoic acid with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides or acid chlorides.

    Final Coupling: The final step involves coupling the pyrazole-thiophene intermediate with the benzamide derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can occur at the benzamide moiety, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions, often with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Amines from the reduction of the benzamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of these targets. The chloro and fluoro substituents on the benzene ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide: Lacks the thiophene ring, which may affect its biological activity and chemical reactivity.

    N-(2-(thiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide: Lacks the pyrazole ring, which may reduce its potential for specific interactions with biological targets.

    N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-benzamide: Lacks the chloro and fluoro substituents, which can affect its binding affinity and specificity.

Uniqueness

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the pyrazole and thiophene rings, along with the chloro and fluoro substituents, makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-chloro-6-fluoro-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3OS/c17-11-4-1-5-12(18)15(11)16(22)19-10-13(14-6-2-9-23-14)21-8-3-7-20-21/h1-9,13H,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBNDJXCTPGGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=CC=CS2)N3C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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